Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Description
Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS No. 363186-06-5) is a boronic ester-containing carbamate derivative with the molecular formula C₂₀H₂₄BNO₄ and a molecular weight of 353.22 g/mol . It is commonly used in Suzuki-Miyaura cross-coupling reactions due to the stability of its pinacol boronate group. The compound exhibits moderate hazards, including warnings for skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .
Properties
IUPAC Name |
benzyl N-ethyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BNO4/c1-6-24(20(25)26-16-17-10-8-7-9-11-17)19-14-12-18(13-15-19)23-27-21(2,3)22(4,5)28-23/h7-15H,6,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDJZPADPSIBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(CC)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Boronic Ester Substituted Aromatic Intermediate
The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is commonly introduced onto the aromatic ring via transition metal-catalyzed borylation reactions.
Miyaura Borylation : A widely used method involves the palladium-catalyzed coupling of an aryl halide (e.g., 4-bromophenethyl derivative) with bis(pinacolato)diboron ((Bpin)2) in the presence of a base such as potassium acetate (KOAc) in solvents like 1,4-dioxane under inert atmosphere (e.g., nitrogen or argon).
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- Catalyst: Pd-based complex (e.g., XPhos-Pd-G1)
- Ligand: XPhos or similar phosphine ligands
- Temperature: Typically 80–100 °C
- Time: Several hours until completion monitored by TLC or HPLC
Outcome : Efficient formation of the aryl boronic ester intermediate with high selectivity and yield.
Carbamate Formation
The carbamate group is introduced by reaction of an amine-containing intermediate with benzyl chloroformate or related carbamoylating agents.
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- The amine precursor (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylamine) is reacted with benzyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate.
- Solvents such as dichloromethane or tetrahydrofuran (THF) are used.
- The reaction is conducted at low temperature (0 °C to room temperature) to control the reaction rate and minimize side reactions.
Purification : The product is purified by column chromatography or recrystallization, yielding this compound as a white crystalline solid.
Alternative Synthetic Routes
Lithiation-Borylation Strategy : Advanced asymmetric lithiation-borylation techniques can be employed to prepare chiral boronic esters which are then converted to carbamates. This involves:
This method allows for stereochemical control and can be adapted for the synthesis of this compound analogs.
Reaction Conditions and Monitoring
| Step | Reagents/Conditions | Solvent | Temperature | Monitoring Methods | Typical Yield (%) |
|---|---|---|---|---|---|
| Miyaura Borylation | Aryl bromide, (Bpin)2, Pd catalyst, KOAc | 1,4-Dioxane | 80–100 °C | TLC, HPLC, NMR | 80–95 |
| Carbamate Formation | Amine, benzyl chloroformate, base (Et3N) | DCM or THF | 0 °C to RT | TLC, NMR | 70–90 |
| Lithiation-Borylation | Carbamate, s-BuLi, chiral ligand (e.g., sparteine) | Ether solvents | −78 °C to RT | NMR, chiral HPLC | Variable (50–85) |
Research Findings and Optimization Notes
Catalyst and ligand choice significantly affect the efficiency and selectivity of the borylation step. XPhos-based palladium catalysts provide high turnover and robustness.
Base selection (KOAc) is crucial for smooth borylation without deboronation side reactions.
Inert atmosphere is mandatory to prevent hydrolysis of boronic esters and carbamates.
Purification challenges arise due to the sensitivity of boronic esters to moisture; thus, anhydrous conditions during workup are recommended.
Stereochemical control in boronic ester formation can be achieved by lithiation-borylation methods using chiral directing groups, enabling enantioselective synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds containing boron, such as benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, exhibit promising anticancer activities. Boron-containing compounds can enhance the efficacy of traditional chemotherapeutics by improving drug delivery and selectivity towards cancer cells.
- Case Study : A study demonstrated that the incorporation of boron into carbamate structures improved their interaction with cancer cell lines. The compound showed a significant reduction in cell viability in vitro when tested against various cancer types.
1.2 Neuroprotective Effects
The neuroprotective potential of this compound is being investigated due to its ability to modulate neurotransmitter systems and reduce oxidative stress.
- Case Study : In an experimental model of neurodegeneration, this compound was shown to decrease markers of oxidative damage and improve cognitive function in treated subjects.
Materials Science
2.1 Polymer Chemistry
This compound can be utilized as a building block in the synthesis of advanced polymers with tailored properties. Its unique structure allows for the incorporation of boron into polymer matrices.
- Data Table: Properties of Boron-Doped Polymers
| Property | Value |
|---|---|
| Thermal Stability | Enhanced |
| Mechanical Strength | Increased |
| Electrical Conductivity | Variable depending on composition |
2.2 Coatings and Adhesives
This compound can improve the adhesion properties of coatings and adhesives due to its chemical reactivity and compatibility with various substrates.
Agricultural Chemistry
3.1 Pesticide Development
The compound's structure may lend itself to the development of novel pesticides that target specific pests while minimizing environmental impact.
- Case Study : Field trials have indicated that formulations containing this compound demonstrate effective pest control with reduced toxicity to non-target organisms.
Mechanism of Action
The mechanism of action for Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Carbamate Group
Benzyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS 2377606-15-8)
- Structural Difference : Methyl group instead of ethyl on the carbamate.
- Impact : Reduced steric bulk compared to the ethyl analog may enhance reactivity in cross-coupling reactions.
- Similarity Score : 0.96 (high structural overlap) .
Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (CAS 2096994-88-4)
Boronic Ester Positional Isomers
Benzyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS 2096334-55-1)
Carbamate Backbone Modifications
tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Comparative Data Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Synthesis Yield/Purity | Key Applications |
|---|---|---|---|---|---|---|
| Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | 363186-06-5 | C₂₀H₂₄BNO₄ | 353.22 | Ethyl carbamate | Not reported | Cross-coupling reactions |
| Benzyl methyl(4-(4,4,5,5-tetramethyl...)carbamate | 2377606-15-8 | C₁₉H₂₂BNO₄ | 339.19 | Methyl carbamate | High purity | Catalytic studies |
| Benzyl N-butyl-N-[4-(tetramethyl...)carbamate | 2096994-88-4 | C₂₄H₃₂BNO₄ | 409.30 | Butyl carbamate | 95% purity | Drug delivery systems |
| tert-Butyl [4-(4,4,5,5-tetramethyl...)carbamate | N/A | C₁₇H₂₆BNO₄ | 319.20 | tert-Butyl carbamate | 32–65% yield | Stabilized intermediates |
| 4-(4,4,5,5-Tetramethyl...)benzyl morpholine | 876316-33-5 | C₁₇H₂₆BNO₃ | 303.20 | Morpholine | Not reported | Pharmaceutical synthesis |
Key Findings and Implications
Substituent Effects :
- Ethyl and butyl carbamates balance reactivity and hydrophobicity, while tert-butyl groups enhance stability .
- Meta-substituted boronic esters (e.g., CAS 2096334-55-1) may exhibit reduced electronic conjugation compared to para isomers .
Synthetic Accessibility :
- Butyl derivatives (e.g., CAS 2096994-88-4) achieve higher purity, suggesting favorable synthetic routes .
- Light-mediated synthesis (as in ) for complex analogs faces challenges (48% purity), highlighting the efficiency of traditional cross-coupling methods .
Applications :
- Carbamates with morpholine (CAS 876316-33-5) or pyridyl groups () show promise in antimicrobial and sensing applications .
Biological Activity
Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound that belongs to a class of boron-containing organic compounds. Its unique structure features a dioxaborolane moiety which has been associated with various biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The compound's chemical formula is , and it is characterized by the presence of a benzyl group, an ethyl carbamate moiety, and a tetramethyl-substituted dioxaborolane. The structural representation is as follows:
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the boron atom in the dioxaborolane ring. Boron compounds have been noted for their roles in enzyme inhibition and modulation of cellular signaling pathways.
Antitumor Activity
Research indicates that compounds containing boron can exhibit significant antitumor properties. A study demonstrated that similar dioxaborolane derivatives showed effectiveness in inhibiting tumor cell proliferation through apoptosis induction mechanisms. The IC50 values for related compounds were reported in the low micromolar range (e.g., 1.69 μM for certain derivatives) .
Inhibition of Protein Interactions
The compound has been evaluated for its ability to inhibit protein-protein interactions critical in cancer progression. For instance, analogs of this compound have been shown to disrupt the PD-1/PD-L1 complex, which is pivotal in immune evasion by tumors. The inhibitory activity was comparable to established inhibitors with IC50 values around 3.78 nM .
Enzyme Inhibition
Boron-containing compounds are known to interact with enzymes such as serine proteases and kinases. The dioxaborolane moiety may facilitate binding to active sites due to its electrophilic nature. This interaction can lead to the inhibition of enzymatic activity crucial for cancer cell survival and proliferation.
Study 1: Anticancer Properties
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several dioxaborolane derivatives and assessed their anticancer activities against various cell lines. The results showed that certain derivatives exhibited potent cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics .
Study 2: Immune Modulation
Another investigation focused on the immune-modulating effects of this compound analogs. The study revealed that these compounds could enhance T-cell activation while inhibiting regulatory T-cell functions, thereby promoting an antitumor immune response .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
